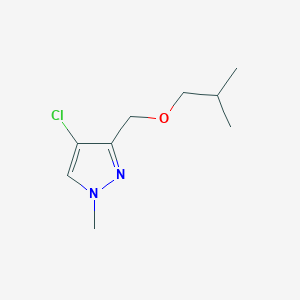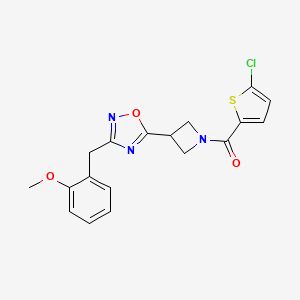
1-(3-Bromophenyl)ethylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)ethylamine Hydrochloride is a chemical compound with the CAS Number: 90151-46-5 . It has a molecular weight of 236.54 . The IUPAC name for this compound is 1-(3-bromophenyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(3-Bromophenyl)ethylamine Hydrochloride is 1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(3-Bromophenyl)ethylamine Hydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Biocatalytic Process Development
Gill, Das, and Patel (2007) developed an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine. This process involves enantioselective lipase-mediated acylation, resulting in high yields and enantiomeric excess (ee) of the product (Gill, Das, & Patel, 2007).
Synthesis of Pharmacologically Active Compounds
Chapman et al. (1973) and (1971) explored the synthesis of various pharmacologically active benzo[b]thiophen derivatives using 1-(3-bromophenyl)ethylamine as a precursor. These studies contributed to the development of compounds with potential therapeutic applications (Chapman et al., 1973); (Chapman et al., 1971).
Investigation in Chromatography
Morris, Greally, and Cairns (1996) utilized 1-(4-bromophenyl)ethylamine, a related compound, to investigate factors influencing the resolution of chiral alkyl aromatic amines in HPLC. This research is significant for analytical chemistry, particularly in the separation of enantiomers (Morris, Greally, & Cairns, 1996).
Synthesis of Tritium-labeled Compounds
Hong et al. (2008) synthesized tritium-labeled [1,2-3H]ethylamine hydrochloride, closely related to 1-(3-Bromophenyl)ethylamine Hydrochloride, for use in human ADME (absorption, distribution, metabolism, and excretion) studies. This indicates its utility in radioactive labeling for pharmacokinetic studies (Hong et al., 2008).
Development of Antidepressants
Yardley et al. (1990) studied 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, with structural similarity to 1-(3-Bromophenyl)ethylamine Hydrochloride, for their antidepressant activity. This highlights the compound's relevance in neuropharmacology (Yardley et al., 1990).
Catalysis Research
Facchetti et al. (2016) explored the use of 2-aminomethylbenzo[h]quinoline derivatives, synthesized from compounds including 1-(3-bromophenyl)ethylamine, in the preparation of ruthenium catalysts for ketone reduction. This demonstrates its application in catalysis and organic synthesis (Facchetti et al., 2016).
Safety and Hazards
This compound is associated with several hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBIRPQFCGDRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)ethylamine Hydrochloride | |
CAS RN |
90151-46-5 |
Source


|
| Record name | 1-(3-bromophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)

![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)
![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)

![[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol](/img/structure/B2416822.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)

![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)